molecular formula C₁₈H₁₇NO₆S₂ B1139960 Benzophenone-4-carboxamidocysteine Methanethiosulfonate CAS No. 317821-69-5

Benzophenone-4-carboxamidocysteine Methanethiosulfonate

Cat. No.: B1139960
CAS No.: 317821-69-5
M. Wt: 407.46
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Description

Benzophenone-4-carboxamidocysteine Methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₇NO₆S₂ and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-[(4-benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S2/c1-27(24,25)26-11-15(18(22)23)19-17(21)14-9-7-13(8-10-14)16(20)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQQVLYXKREEOA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654072
Record name N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317821-69-5
Record name L-Cysteine, N-(4-benzoylbenzoyl)-, methanesulfonate (ester)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317821-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Benzoylbenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does Benzophenone-4-carboxamidocysteine Methanethiosulfonate interact with voltage-gated ion channels and what are the downstream effects of this interaction?

A1: BPMTS serves as a photoactivatable cross-linker that targets cysteine residues engineered into ion channel proteins. This process involves two main steps:

    • Immobilization of channel domains: Cross-linking can restrict the movement of specific channel domains, such as voltage sensors (S4 segments) or gates, effectively "freezing" them in a particular conformation [, ]. This immobilization can prevent channel opening or inactivation, revealing the targeted domain's role in channel gating [].
    • Probing conformational changes: By strategically placing cysteines and analyzing the cross-linking efficiency under different conditions (e.g., varying voltages), researchers can deduce voltage-dependent movements within the channel protein [].
    • Mapping interaction interfaces: Cross-linking can identify residues in close proximity, providing valuable insights into the interaction interfaces between different channel domains or between the channel and its interacting partners [].

Q2: How does the position of the cysteine mutation affect the results obtained with this compound?

A2: The location of the introduced cysteine is crucial for successful BPMTS-mediated cross-linking and data interpretation.

  • Proximity to interaction partners: To capture interactions between protein domains or with other molecules, the cysteine needs to be strategically positioned near the предполагаемый interaction interface [].

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